molecular formula C12H12N4O2 B2647326 4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1987113-35-8

4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B2647326
CAS No.: 1987113-35-8
M. Wt: 244.254
InChI Key: BJUICLZTHJZNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of an azidomethyl group, a methoxyphenyl group, and a methyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the azidomethyl group and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various applications, including drug development and material science.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azidomethyl)-2-phenyl-5-methyl-1,3-oxazole
  • 4-(Azidomethyl)-2-(4-hydroxyphenyl)-5-methyl-1,3-oxazole
  • 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole

Uniqueness

4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-11(7-14-16-13)15-12(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUICLZTHJZNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.